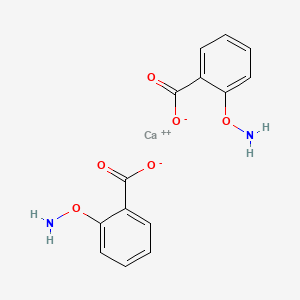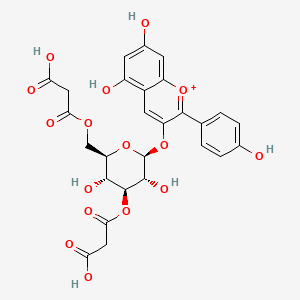
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside is an anthocyanidin glycoside.
Wissenschaftliche Forschungsanwendungen
Anthocyanins in Plants
Research shows that pelargonidin derivatives, including malonated esters, are widespread in the Compositae family of plants. Detailed investigations using techniques like FAB-MS revealed the presence of these compounds in various species, confirming their significant role in plant pigmentation and potentially other plant functions (Takeda, Harborne, & Self, 1986).
Impact on Bacterial Growth
Pelargonidin derivatives have been studied for their impact on bacterial growth. For instance, pelargonidin 3-monoglucoside, isolated from strawberries, was found to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, indicating potential antimicrobial applications (Hamdy, Pratt, Powers, & Somaatmadja, 1961).
Pigments in Flowers
In the flowers of Salvia species, pelargonidin 3-caffeoylglucoside-5-dimalonylglucoside and its analogs have been identified, highlighting the role of these compounds in floral pigmentation and possibly attracting pollinators (Tomás-Barberán, Harborne, & Self, 1987).
Antithrombotic Activities
Studies have indicated that pelargonidin possesses antithrombotic activities. It has been shown to prolong clotting times and inhibit the activity and production of thrombin and activated factor X, suggesting potential therapeutic applications in improving blood circulation and preventing thrombus formation (Ku et al., 2016).
Potential in Preventing Atherosclerosis
Pelargonidin has been explored for its potential preventive effects against atherosclerosis. It was found to inhibit proliferation and migration in human aortic smooth muscle cells induced by platelet-derived growth factor, suggesting a role in cardiovascular health management (Son et al., 2014).
Structural Activity and Diabetes Management
A theoretical approach to study pelargonidin and its glucoside revealed insights into their structural properties and potential efficiency as inhibitors of hydroxyacyl-coenzyme A dehydrogenase, a target in diabetes management (Praveena et al., 2022).
Role in Insulin Secretion
Anthocyanins, including pelargonidin derivatives, have been shown to stimulate insulin secretion from pancreatic β-cells, implicating their potential use in antidiabetic preparations (Jayaprakasam, Vareed, Olson, & Nair, 2005).
Anti-Inflammatory Properties
Pelargonidin demonstrates anti-inflammatory effects by inhibiting various inflammatory responses, making it a candidate for treating vascular inflammatory diseases (Lee et al., 2019).
Metabolic Pathways and Bioavailability
Studies on the metabolic pathways and bioavailability of pelargonidin derivatives, including glucuronides, provide insights into their biological functions in vivo (Ichiyanagi et al., 2013).
Nano-Encapsulation for Enhanced Bioavailability
Research on nano-encapsulation of pelargonidin indicates its enhanced bioavailability and protective effects against mitochondrial dysfunction in diabetic conditions (Samadder et al., 2017).
Eigenschaften
Produktname |
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside |
|---|---|
Molekularformel |
C27H25O16+ |
Molekulargewicht |
605.5 g/mol |
IUPAC-Name |
3-[[(2R,3R,4S,5R,6S)-4-(2-carboxyacetyl)oxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C27H24O16/c28-12-3-1-11(2-4-12)25-17(7-14-15(30)5-13(29)6-16(14)40-25)41-27-24(38)26(43-22(36)9-20(33)34)23(37)18(42-27)10-39-21(35)8-19(31)32/h1-7,18,23-24,26-27,37-38H,8-10H2,(H4-,28,29,30,31,32,33,34)/p+1/t18-,23-,24-,26+,27-/m1/s1 |
InChI-Schlüssel |
FYXSNZOHHSEKPD-MQWSOPDOSA-O |
Isomerische SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



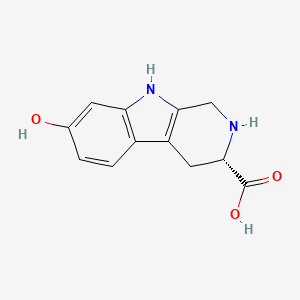
![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)
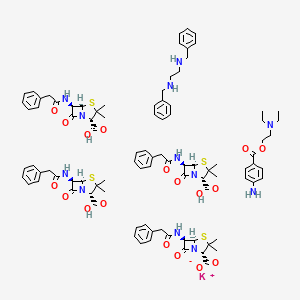




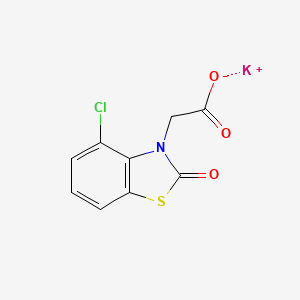
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)
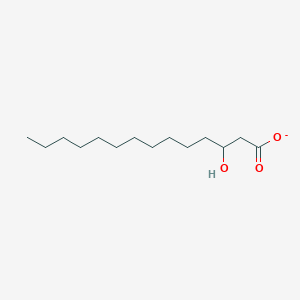
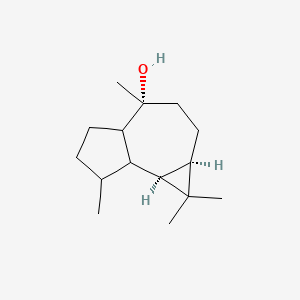

![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
